Bisdehydroneotuberostemonine
CAS No.: 106861-40-9
Cat. No.: VC21321258
Molecular Formula: C22H29NO4
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106861-40-9 |
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Molecular Formula | C22H29NO4 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |
Standard InChI | InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 |
Standard InChI Key | RFGMIDHPFYCJDM-UHFFFAOYSA-N |
SMILES | CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Canonical SMILES | CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Introduction
Chemical Properties and Structural Characteristics
Bisdehydroneotuberostemonine is a complex alkaloid with multiple ring systems characterized by specific physicochemical properties. The compound possesses a unique molecular structure that contributes to its biological activities and potential pharmaceutical applications.
Basic Chemical Identification
Bisdehydroneotuberostemonine is identified through several chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters of Bisdehydroneotuberostemonine
Parameter | Value |
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CAS Number | 160333-27-7 (also listed as 106861-40-9) |
Molecular Formula | C₂₂H₂₉NO₄ |
Molecular Weight | 371.47 g/mol |
InChIKey | RFGMIDHPFYCJDM-UHFFFAOYSA-N |
The compound is scientifically recognized through multiple nomenclature systems, including the IUPAC name: 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(16),2-dien-13-one . This systematic naming precisely identifies the arrangement of atoms and functional groups within the molecular structure.
Structural Composition
Bisdehydroneotuberostemonine features a complex heterocyclic structure comprising multiple ring systems. Based on structural analyses of related compounds, it appears to contain:
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Two lactone rings (labeled as A and E in structural studies)
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A six-membered ring (B)
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A pyrrole ring (C)
This intricate ring system creates a rigid three-dimensional structure that likely contributes to the compound's specific biological interactions and activities. The molecule's SMILES notation (CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C) encodes this complex spatial arrangement for computational and database purposes .
Physicochemical Properties
The compound possesses several important physicochemical properties that influence its biological behavior:
Table 2: Physicochemical Properties of Bisdehydroneotuberostemonine
Property | Value | Significance |
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XLogP3-AA | 3.1 | Indicates moderate lipophilicity |
Hydrogen Bond Donor Count | 0 | Affects interaction with biological targets |
Hydrogen Bond Acceptor Count | 4 | Influences solubility and binding properties |
Rotatable Bond Count | 2 | Relates to conformational flexibility |
Exact Mass | 371.21 Da | Used for precise identification in mass spectrometry |
These properties suggest that bisdehydroneotuberostemonine possesses a balance between lipophilicity and polarity that could facilitate its biological interactions while maintaining sufficient solubility for cellular transport .
Natural Sources and Isolation
Bisdehydroneotuberostemonine belongs to a class of alkaloids primarily isolated from specific plant sources and has been identified in certain fungal species.
Plant Sources
The primary natural source of bisdehydroneotuberostemonine is Stemona tuberosa, a plant species with traditional medicinal applications. The compound was first isolated from the roots of this plant, which has historically been used in traditional Asian medicine systems . Stemona species are known for containing structurally diverse alkaloids, many of which demonstrate significant bioactive properties.
Fungal Sources
According to PubChem data, bisdehydroneotuberostemonine has also been reported in fungal species including Arcyria cinerea and Arcyria obvelata . This dual occurrence in both plant and fungal kingdoms represents an interesting aspect of the compound's natural distribution and potential ecological significance.
Isolation and Purification Techniques
The isolation of bisdehydroneotuberostemonine typically involves several key steps:
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Extraction of plant material (typically roots) using organic solvents
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Fractionation through various chromatographic techniques
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Identification through spectroscopic methods
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Purification to analytical standards
Modern analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, have facilitated more efficient isolation and characterization of this complex alkaloid from natural sources.
Biological Activities and Pharmacological Properties
Research has revealed several notable biological activities associated with bisdehydroneotuberostemonine, suggesting potential therapeutic applications.
Anti-inflammatory Activity
One of the most significant biological activities documented for bisdehydroneotuberostemonine is its anti-inflammatory potential. The compound shows "significant inhibitory effect on lipopolysaccharide-induced nitric oxide production in BV2 microglia at 100 uM" . This activity suggests potential applications in treating neuroinflammatory conditions, as microglia are the primary immune cells of the central nervous system.
Antitussive Properties
Related compounds in the same structural family have demonstrated antitussive (cough-suppressing) activity. While direct evidence for bisdehydroneotuberostemonine's antitussive properties is limited in the available research, its structural similarity to epibisdehydroneotuberostemonine J, which has documented antitussive activity, suggests potential similar effects . This activity aligns with the traditional use of Stemona species in treating respiratory conditions.
Structure-Activity Relationships
The biological activities of bisdehydroneotuberostemonine appear to be closely related to its unique structural features. The complex ring system likely provides specific binding interactions with biological targets, while the functional groups contribute to the compound's pharmacodynamic properties. Further structure-activity relationship studies would be valuable to determine which structural elements are essential for specific biological activities.
Research Developments and Synthesis Attempts
Scientific interest in bisdehydroneotuberostemonine extends beyond its natural occurrence and biological activities to include synthetic approaches and structural characterization.
Synthetic Approaches
Researchers have investigated various synthetic strategies to produce bisdehydroneotuberostemonine in the laboratory. One notable approach involves "Pd(0)-catalysed allylic cyclisations in the total synthesis of bisdehydroneotuberostemonine" . These studies demonstrate the significant synthetic challenges posed by the compound's complex molecular architecture.
Analytical Characterization
Advanced analytical techniques have been employed to fully characterize bisdehydroneotuberostemonine:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy for functional group identification
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X-ray crystallography for three-dimensional structural determination
These analytical approaches have been crucial in confirming the compound's complex structure and establishing structure-activity relationships.
Comparison with Related Compounds
Bisdehydroneotuberostemonine belongs to a larger family of structurally related alkaloids with similar biosynthetic origins but distinct structural features and biological activities.
Structural Isomers
Epibisdehydroneotuberostemonine J represents a significant structural isomer of bisdehydroneotuberostemonine, differing specifically at positions C-9 and C-18 . This structural variation, while subtle, may contribute to differences in biological activity and physicochemical properties. Comparative studies of these isomers could provide valuable insights into the relationship between structural configuration and biological function.
Biosynthetic Relationships
The biosynthetic pathways leading to bisdehydroneotuberostemonine and related alkaloids likely share common intermediates and enzymatic processes. Understanding these biosynthetic relationships could facilitate biotechnological approaches to producing these compounds and designing structural analogs with enhanced properties.
Activity Comparison
Within the context of related alkaloids, bisdehydroneotuberostemonine shows specific activity profiles that distinguish it from structural analogs. Comparative pharmacological studies would be valuable to establish a comprehensive understanding of structure-activity relationships within this compound class.
Future Research Directions
Based on current knowledge of bisdehydroneotuberostemonine, several promising research directions emerge for future investigation.
Therapeutic Development
The documented anti-inflammatory activity of bisdehydroneotuberostemonine, particularly its ability to inhibit nitric oxide production in microglia, suggests potential applications in treating neuroinflammatory conditions . Future research could explore:
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Optimization of dosage and delivery methods
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Synergistic effects with other anti-inflammatory agents
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Specific mechanisms of action at the cellular and molecular levels
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Development of semi-synthetic derivatives with enhanced properties
Synthetic Methodology
The challenging nature of bisdehydroneotuberostemonine's total synthesis presents opportunities for developing novel synthetic methodologies. Continued exploration of palladium-catalyzed cyclization approaches, as well as alternative synthetic strategies, could yield more efficient routes to this complex alkaloid and structurally related compounds .
Ecological and Biological Functions
Investigation into the natural ecological roles of bisdehydroneotuberostemonine in both plant and fungal sources could provide insights into its evolutionary significance and potentially identify new biological activities. Understanding why this compound appears in both plant and fungal kingdoms could reveal interesting biochemical convergence or biological interactions .
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